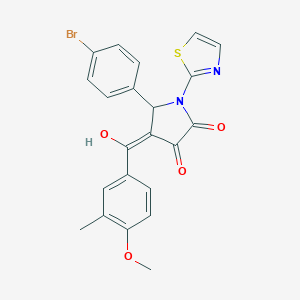![molecular formula C22H16N4O2 B264019 4-[3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-a]phthalazin-6-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B264019.png)
4-[3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-a]phthalazin-6-ylidene]cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-a]phthalazin-6-ylidene]cyclohexa-2,5-dien-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-[3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-a]phthalazin-6-ylidene]cyclohexa-2,5-dien-1-one is not fully understood. However, research has suggested that it exerts its biological effects by interacting with specific targets in cells. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle.
Biochemical and Physiological Effects:
Studies have shown that 4-[3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-a]phthalazin-6-ylidene]cyclohexa-2,5-dien-1-one exhibits various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and arresting the cell cycle. It has also been shown to exhibit antifungal and antibacterial activities. In addition, it has been used as a probe for the study of protein-ligand interactions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-a]phthalazin-6-ylidene]cyclohexa-2,5-dien-1-one in lab experiments is its potential for diverse applications in various fields. It is also relatively easy to synthesize, making it readily available for research. However, one limitation is the lack of a clear understanding of its mechanism of action, which hinders its further development and optimization for specific applications.
Zukünftige Richtungen
There are several future directions for research on 4-[3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-a]phthalazin-6-ylidene]cyclohexa-2,5-dien-1-one. One area of interest is the optimization of its biological activities for specific applications, such as anticancer and antifungal agents. Another area of interest is the development of novel materials using this compound as a building block. Additionally, further research is needed to elucidate its mechanism of action and identify its specific targets in cells.
Synthesemethoden
The synthesis of 4-[3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-a]phthalazin-6-ylidene]cyclohexa-2,5-dien-1-one involves the reaction of 4-methoxybenzaldehyde and 6-amino-3-(4-methoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole in the presence of acetic acid and acetic anhydride. The resulting product is then treated with cyclohexanone and acetic acid to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Research has shown that 4-[3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-a]phthalazin-6-ylidene]cyclohexa-2,5-dien-1-one has potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, this compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. In material science, it has been used as a building block for the synthesis of novel materials with potential applications in electronics and optoelectronics. In biochemistry, it has been used as a probe for the study of protein-ligand interactions.
Eigenschaften
Molekularformel |
C22H16N4O2 |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
4-[3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-a]phthalazin-6-ylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C22H16N4O2/c1-28-17-12-8-15(9-13-17)21-23-24-22-19-5-3-2-4-18(19)20(25-26(21)22)14-6-10-16(27)11-7-14/h2-13,25H,1H3 |
InChI-Schlüssel |
LJDYFPSVAKMAJS-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2NC(=C4C=CC(=O)C=C4)C5=CC=CC=C53 |
SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2NC(=C4C=CC(=O)C=C4)C5=CC=CC=C53 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2NC(=C4C=CC(=O)C=C4)C5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2,6-dichlorobenzyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B263944.png)
![1-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B263946.png)
![allyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl sulfide](/img/structure/B263949.png)
![(3Z)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-5-(3-propan-2-yloxypropyl)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B263954.png)
![(6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B263964.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidin-3-ylidene}(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanolate](/img/structure/B263965.png)
![5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B263966.png)
![2-[(4-chlorobenzyl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B263976.png)
![(6Z)-6-(10-benzyl-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraen-4-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B263985.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide](/img/structure/B264007.png)
![(6E)-6-[4-(2,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B264028.png)
![methyl 6-(4-fluorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B264033.png)
![6-(furan-2-yl)-2-methyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one](/img/structure/B264037.png)